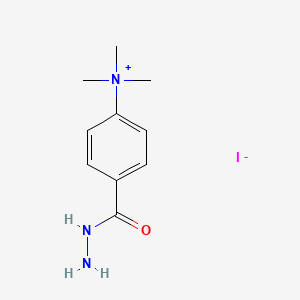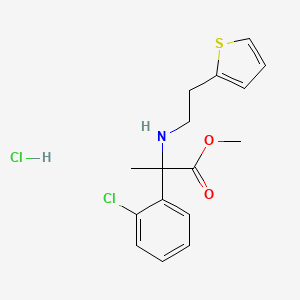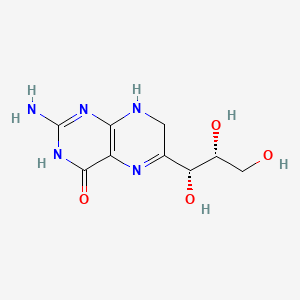![molecular formula C50H68N7O9PSi B13402506 5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a complex organic compound primarily used in the synthesis of oligonucleotides. This compound is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA and DNA. The presence of protective groups such as dimethoxytrityl (DMT) and tert-butyl(dimethyl)silyl (TBDMS) ensures the stability of the molecule during the synthesis process.
準備方法
The synthesis of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps:
Protection of the Guanosine Base: The guanosine base is protected using isobutyryl groups to prevent unwanted reactions during subsequent steps.
Introduction of the Dimethoxytrityl Group: The 5’-hydroxyl group of the guanosine is protected by the dimethoxytrityl group.
Silylation: The 2’-hydroxyl group is protected by the tert-butyl(dimethyl)silyl group.
Phosphitylation: The 3’-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
These steps are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
化学反応の分析
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine in the presence of water.
Deprotection: The protective groups (DMT, TBDMS, and isobutyryl) can be removed under acidic or basic conditions to yield the free nucleoside.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential for the formation of oligonucleotides.
Common reagents used in these reactions include iodine, acetic acid, and tetrazole .
科学的研究の応用
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Oligonucleotide Synthesis: It is a key reagent in the automated synthesis of DNA and RNA oligonucleotides, which are used in various applications such as PCR, sequencing, and gene editing.
Drug Development: Modified oligonucleotides synthesized using this compound are used in the development of antisense therapies and RNA interference (RNAi) technologies.
Molecular Biology: It is used in the synthesis of probes and primers for molecular biology techniques, including hybridization assays and real-time PCR
作用機序
The primary mechanism of action of 5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester, which is then oxidized to form a stable phosphodiester bond. This process is repeated to form long chains of nucleotides, which are essential for the formation of DNA and RNA .
類似化合物との比較
5’-O-(4,4-Dimethoxytrityl)-2’-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific protective groups and its role in oligonucleotide synthesis. Similar compounds include:
5’-O-(4,4-Dimethoxytrityl)-2’-deoxythymidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of thymidine-containing oligonucleotides.
5’-O-(4,4-Dimethoxytrityl)-2’-deoxycytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of cytidine-containing oligonucleotides.
5’-O-(4,4-Dimethoxytrityl)-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: Used in the synthesis of adenosine-containing oligonucleotides
These compounds share similar protective groups and are used in the synthesis of specific oligonucleotides, but they differ in the nucleoside base they contain.
特性
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKESPHANLWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
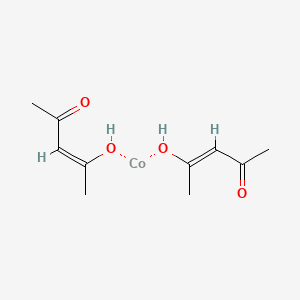
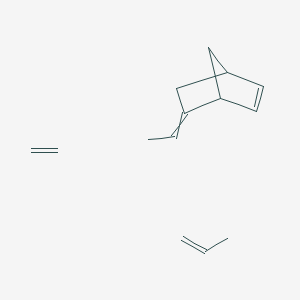
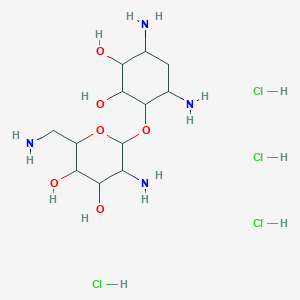
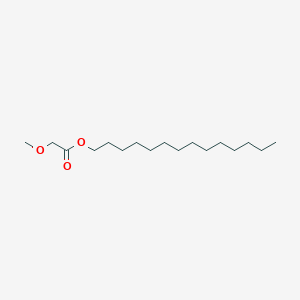
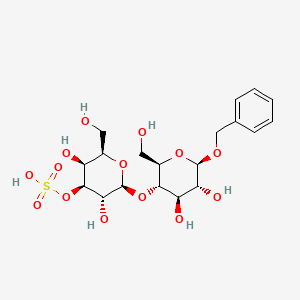
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

